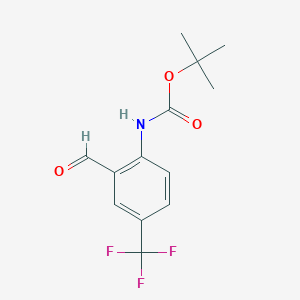

4,5-Dichloro-2-ethylphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Benzofurans

Substituted 2-ethylphenols, including 4,5-dichloro-2-ethylphenol, when heated at or above 550 °C, produce substituted benzofurans along with other products. This process is indicative of the potential for synthesizing diverse benzofuran compounds, which are of interest in various chemical and pharmaceutical applications. The specific conditions, such as temperature and the presence of catalysts, significantly affect the yield and selectivity of benzofuran formation, suggesting a path for targeted synthesis strategies (Givens & Venuto, 1969).

Synthesis of 1,2-Dicyanobenzenes and Phthalocyanines

4,5-Dichloro-1,2-dicyanobenzene, prepared from 4,5-dichloro-2-ethylphenol, serves as an intermediate in the synthesis of disubstituted 1,2-dicyanobenzenes and subsequently, octasubstituted phthalocyanines. These compounds are valuable in the development of materials for electronics and pigments, showcasing the chemical versatility and utility of 4,5-dichloro-2-ethylphenol as a precursor in organic synthesis (Wöhrle et al., 1993).

Biological Studies and Applications

While 4,5-dichloro-2-ethylphenol itself may not have been directly studied in biological systems, derivatives such as 4-chloro-3-ethylphenol have shown effects on calcium homeostasis in nonexcitable cells. This compound induces calcium release from ruthenium red-sensitive channels in skeletal muscle and various cell types, suggesting potential biological activity that could be explored for 4,5-dichloro-2-ethylphenol derivatives in biomedical research (Larini et al., 1995).

Environmental Chemistry and Microbial Transformation

The antimicrobial agent triclosan, structurally related to 4,5-dichloro-2-ethylphenol, reacts with free chlorine under water treatment conditions, leading to the formation of chlorophenoxyphenols and chlorinated organics. This reactivity underscores the environmental fate and transformation of chlorinated phenolic compounds, including potential derivatives of 4,5-dichloro-2-ethylphenol, in water treatment processes (Rule et al., 2005).

Safety And Hazards

The safety data sheet for a related compound, 4-Ethylphenol, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Propiedades

IUPAC Name |

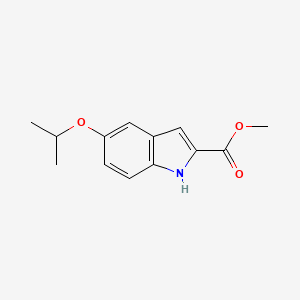

4,5-dichloro-2-ethylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-2-5-3-6(9)7(10)4-8(5)11/h3-4,11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSSTGPNGAUKKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-ethylphenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)

![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)